molecular formula C11H7Cl3N2 B13090581 2-(Chloromethyl)-5-(3,5-dichlorophenyl)pyrimidine

2-(Chloromethyl)-5-(3,5-dichlorophenyl)pyrimidine

Cat. No.: B13090581
M. Wt: 273.5 g/mol
InChI Key: AVXLVPZYFWVPCZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(3,5-dichlorophenyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by the presence of a chloromethyl group and a dichlorophenyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(3,5-dichlorophenyl)pyrimidine typically involves the reaction of 3,5-dichlorobenzyl chloride with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(3,5-dichlorophenyl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

Scientific Research Applications

2-(Chloromethyl)-5-(3,5-dichlorophenyl)pyrimidine has several applications in scientific research, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.

    Material Science: It is used in the development of advanced materials such as polymers and coatings with specific properties.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(3,5-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dichlorophenyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-phenylpyrimidine
  • 2-(Chloromethyl)-5-(2,4-dichlorophenyl)pyrimidine
  • 2-(Bromomethyl)-5-(3,5-dichlorophenyl)pyrimidine

Uniqueness

2-(Chloromethyl)-5-(3,5-dichlorophenyl)pyrimidine is unique due to the presence of both chloromethyl and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. The dichlorophenyl group enhances the compound’s lipophilicity and binding affinity, making it a valuable intermediate in the synthesis of bioactive molecules.

Properties

Molecular Formula

C11H7Cl3N2

Molecular Weight

273.5 g/mol

IUPAC Name

2-(chloromethyl)-5-(3,5-dichlorophenyl)pyrimidine

InChI

InChI=1S/C11H7Cl3N2/c12-4-11-15-5-8(6-16-11)7-1-9(13)3-10(14)2-7/h1-3,5-6H,4H2

InChI Key

AVXLVPZYFWVPCZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CN=C(N=C2)CCl

Origin of Product

United States

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